molecular formula C5H9ClN2S B3022745 (2-Methylthiazol-4-yl)methanamine hydrochloride CAS No. 1211497-01-6

(2-Methylthiazol-4-yl)methanamine hydrochloride

Cat. No. B3022745
CAS RN: 1211497-01-6
M. Wt: 164.66 g/mol
InChI Key: MMBJJIGTSNIQJZ-UHFFFAOYSA-N
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Description

“(2-Methylthiazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H9ClN2S . It is an off-white solid . The compound is stored at 0-8°C .


Molecular Structure Analysis

The molecular structure of “(2-Methylthiazol-4-yl)methanamine” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . One of the carbon atoms in the ring is substituted with a methyl group, and another carbon atom is connected to a methanamine group .


Physical And Chemical Properties Analysis

“(2-Methylthiazol-4-yl)methanamine hydrochloride” is an off-white solid . It has a molecular weight of 164.66 . The compound is stored at 0-8°C .

Scientific Research Applications

Antimicrobial Applications

  • A study by Thomas, Adhikari, and Shetty (2010) explored the antimicrobial activities of quinoline derivatives carrying 1,2,3-triazole moiety, synthesized from methanamine derivatives. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Catalysts in Chemical Reactions

  • A research by Karabuğa et al. (2015) reported the synthesis of quinazoline-based ruthenium complexes, derived from methanamine, which were efficient catalysts in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Pharmaceutical and Biomedical Research

  • Basu et al. (2014) synthesized Iron(III) complexes involving methanamine derivatives for cellular imaging and photocytotoxicity in red light. These complexes displayed potent photocytotoxicity and were capable of interacting with DNA, suggesting potential in cancer therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Synthesis of Novel Compounds

  • Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized novel (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, characterized by spectral methods, and evaluated their antimicrobial activities, demonstrating their potential in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Mechanism of Action

The mechanism of action for “(2-Methylthiazol-4-yl)methanamine hydrochloride” is not specified in the available resources. It’s important to note that the mechanism of action for a compound can vary depending on its application and the system in which it is used .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBJJIGTSNIQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylthiazol-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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